molecular formula C16H16O3 B10843895 4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol

4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol

Cat. No.: B10843895
M. Wt: 256.30 g/mol
InChI Key: SKULOBHFUJYXEB-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes. This compound is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of metal-free approaches and visible light-mediated reactions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethyl-6H-benzo[c]chromene-3,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully hydrogenated products.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4,6,7-Trimethyl-6H-benzo[c]chromene-3,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

    6H-benzo[c]chromene: Lacks the trimethyl and diol groups.

    3,8-dihydroxy-6H-benzo[c]chromene: Similar structure but without the trimethyl groups.

    4,6,7-trimethyl-6H-benzo[c]chromene: Lacks the diol groups.

Uniqueness: 4,6,7-Trimethyl-6H-benzo[c]chromene-3,8-diol is unique due to the presence of both trimethyl and diol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol

InChI

InChI=1S/C16H16O3/c1-8-13(17)6-4-11-12-5-7-14(18)9(2)16(12)19-10(3)15(8)11/h4-7,10,17-18H,1-3H3

InChI Key

SKULOBHFUJYXEB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2C)O)C3=C(O1)C(=C(C=C3)O)C

Origin of Product

United States

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